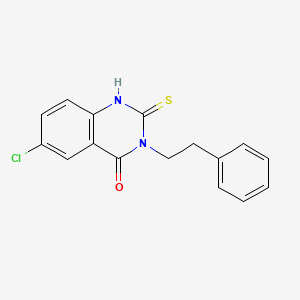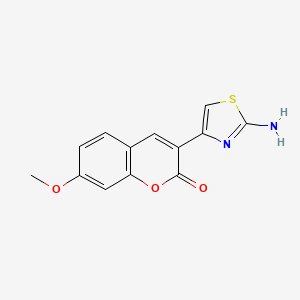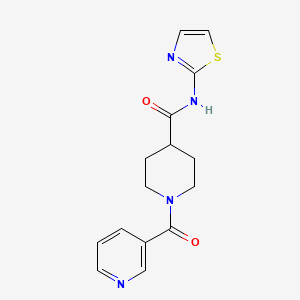![molecular formula C15H17N3O B6577302 N-[3-(1H-pyrazol-3-yl)phenyl]cyclopentanecarboxamide CAS No. 1207029-04-6](/img/structure/B6577302.png)
N-[3-(1H-pyrazol-3-yl)phenyl]cyclopentanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(1H-pyrazol-3-yl)phenyl]cyclopentanecarboxamide, also known as CP-6, is a synthetic compound that has been used in scientific research for its biological and physiological effects. It is a part of a class of compounds known as pyrazolopyridines and has been studied for its potential applications in the pharmaceutical, agricultural and biotechnological industries.
Applications De Recherche Scientifique
N-[3-(1H-pyrazol-3-yl)phenyl]cyclopentanecarboxamide has been used in scientific research for its biological and physiological effects. It has been studied for its potential applications in the pharmaceutical, agricultural and biotechnological industries. In the pharmaceutical industry, this compound has been studied for its potential to be used as an anti-inflammatory agent, an antifungal agent, and an anticancer agent. In the agricultural industry, this compound has been studied for its potential to be used as an insecticide and a fungicide. In the biotechnological industry, this compound has been studied for its potential to be used as a growth enhancer and a nutrient supplement.
Mécanisme D'action
Target of Action
Similar compounds such as phenyl-5-(1h-pyrazol-3-yl)-1,3-thiazole and 3-phenyl-5-(1H-pyrazol-3-yl)isoxazole have been found to target Hematopoietic prostaglandin D synthase in humans . This enzyme plays a crucial role in the conversion of PGH2 to PGD2, a prostaglandin involved in smooth muscle contraction/relaxation and a potent inhibitor of platelet aggregation .
Mode of Action
Based on the action of similar compounds, it can be inferred that it may interact with its target enzyme to influence the conversion of pgh2 to pgd2 .
Biochemical Pathways
Given its potential target, it may influence the prostaglandin synthesis pathway .
Pharmacokinetics
Similar compounds like phenyl-5-(1h-pyrazol-3-yl)-1,3-thiazole
Result of Action
Based on the action of similar compounds, it can be inferred that it may influence smooth muscle contraction/relaxation and inhibit platelet aggregation .
Action Environment
A safety data sheet for a similar compound suggests that it should be stored in a well-ventilated place and kept tightly closed . It also suggests that the compound should be used only outdoors or in a well-ventilated area to avoid respiratory irritation .
Avantages Et Limitations Des Expériences En Laboratoire
N-[3-(1H-pyrazol-3-yl)phenyl]cyclopentanecarboxamide has several advantages for use in laboratory experiments. It is a relatively inexpensive compound and is readily available from chemical suppliers. In addition, this compound is a non-toxic compound and has a low potential for causing adverse side effects. However, there are some limitations to the use of this compound in laboratory experiments. For example, this compound has a relatively short half-life in the body and must be administered in high doses in order to be effective.
Orientations Futures
Future research on N-[3-(1H-pyrazol-3-yl)phenyl]cyclopentanecarboxamide should focus on further elucidating its mechanism of action and exploring its potential applications in the pharmaceutical, agricultural and biotechnological industries. In addition, further research should be conducted to investigate the long-term effects of this compound on human health. Furthermore, research should be conducted to develop more efficient methods of synthesis and purification of this compound. Finally, research should be conducted to identify potential drug interactions of this compound with other drugs.
Méthodes De Synthèse
N-[3-(1H-pyrazol-3-yl)phenyl]cyclopentanecarboxamide can be synthesized in a three-step process. The first step involves the reaction of 3-chloro-1-(1H-pyrazol-3-yl)propan-2-one with cyclopentanecarboxylic acid to form the cyclopentanecarboxamide intermediate. The second step involves the reaction of the intermediate with 3-chloro-1-(1H-pyrazol-3-yl)propan-2-ol to form the desired product, this compound. The third step involves the purification of the product to remove any impurities.
Propriétés
IUPAC Name |
N-[3-(1H-pyrazol-5-yl)phenyl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c19-15(11-4-1-2-5-11)17-13-7-3-6-12(10-13)14-8-9-16-18-14/h3,6-11H,1-2,4-5H2,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIZYQWXLIRIWES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=CC=CC(=C2)C3=CC=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2-methylphenyl)methyl]-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-2-one](/img/structure/B6577248.png)
![N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]cyclobutanecarboxamide](/img/structure/B6577254.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-3,5-dichlorobenzamide](/img/structure/B6577261.png)
![2-{[3-cyano-4-(4-hydroxy-3-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B6577270.png)
![1-[3-(furan-2-yl)-1H-pyrazole-5-carbonyl]-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide](/img/structure/B6577274.png)
![3-(2-ethoxyethyl)-9-(4-ethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B6577278.png)
![(2E)-3-(3,4-dimethoxyphenyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]prop-2-enamide](/img/structure/B6577281.png)
![4H,5H,6H,7H,8H-thieno[3,2-b]azepine-5,8-dione](/img/structure/B6577283.png)

![{3-carbamoyl-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridin-5-yl}methyl acetate](/img/structure/B6577296.png)
![13-{[3-(dimethylamino)propyl]amino}-11-methyl-12-pentyl-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile](/img/structure/B6577313.png)
![2-[1-methyl-2,4-dioxo-9-(2-phenylethyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetamide](/img/structure/B6577320.png)